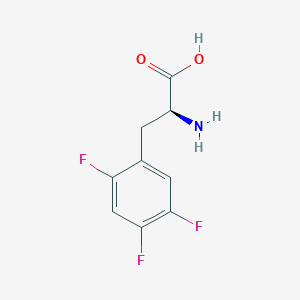

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid

Vue d'ensemble

Description

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a fluorinated amino acid derivative. This compound is notable for its trifluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid typically involves multiple steps. One common method starts with the condensation of 2,4,5-trifluoronitrobenzene and diethyl malonate, followed by hydrolysis, acidification, and decarboxylation to yield the desired product . Another method involves the reaction of 2,4,5-trifluorobenzyl halide with magnesium metal in an anhydrous organic solvent to form a Grignard reagent, which is then reacted with an appropriate electrophile .

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods typically use readily available raw materials and catalysts to facilitate the reactions, making the process cost-effective and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs for treating neurological disorders.

Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4,5-Trifluorophenylacetic acid

- 2,3,4-Trifluorophenylacetic acid

- 2,3,6-Trifluorophenylacetic acid

Uniqueness

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .

Activité Biologique

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid (also known as TFPA) is a fluorinated amino acid derivative notable for its unique trifluorophenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications. This article delves into the biological activity of TFPA, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C9H8F3NO2

- Molecular Weight : 219.16 g/mol

- CAS Number : 749847-57-2

The trifluorophenyl group enhances the compound's binding affinity to biological targets, which is crucial for its pharmacological effects. The presence of fluorine atoms can influence the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug development.

TFPA's mechanism of action primarily involves its interaction with neurotransmitter receptors and enzymes. The trifluorophenyl moiety facilitates stronger interactions with targets compared to non-fluorinated analogs. Research indicates that TFPA may act as an inhibitor of certain neurotransmitter receptors, modulating excitatory neurotransmission pathways, which could have implications in treating neurological disorders.

Enzyme Inhibition

TFPA has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance:

- Inhibition of Neurotransmitter Receptors : TFPA shows significant activity as an inhibitor of excitatory amino acid receptors (EAARs), which are critical in synaptic transmission and plasticity. This inhibition can lead to neuroprotective effects in models of neurodegeneration.

- Impact on Cancer Cell Lines : In studies involving gastric cancer cell lines overexpressing HER2, TFPA demonstrated the ability to disrupt protein-protein interactions critical for tumor growth and survival. It effectively induced apoptosis in these cells, suggesting its potential as an anticancer agent .

Case Studies

- Neuroprotective Effects : A study highlighted TFPA's role in reducing excitotoxicity in neuronal cultures exposed to high levels of glutamate. The results showed a decrease in cell death markers and an increase in cell viability, indicating neuroprotective properties.

- Anticancer Activity : In vivo studies using xenograft models demonstrated that TFPA significantly reduced tumor size and improved survival rates in mice treated with this compound compared to controls. The mechanism involved downregulation of HER2 signaling pathways .

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 219.16 g/mol | Neurotransmitter receptor inhibition; anticancer effects | Unique trifluorophenyl group enhances activity |

| 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid | 255.62 g/mol | Similar receptor interactions | Higher molecular weight may affect solubility |

| 2-Amino-3-(4-sulfophenyl)propanoic acid | 239.25 g/mol | Potential anti-inflammatory effects | Different functional groups alter activity |

Research Findings

Recent studies have focused on optimizing the synthesis of TFPA to enhance yield and purity for further biological testing . The synthesis typically involves several steps starting from commercially available precursors, followed by careful purification processes to isolate the active compound.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376129 | |

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749847-57-2 | |

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.